Enzymatic Stereoselectivity: (1S,2R) Over (1S,2S) by a Factor of 24:1
In the biocatalytic synthesis of 2-methylcyclohexylamine from 2-methylcyclohexanone, the ω-transaminase from Chromobacterium violaceum (CV-TAm) exhibits a strong preference for the (1S,2R) diastereomer over the (1S,2S) diastereomer [1]. This provides a direct quantitative measure of the enzyme's stereoselectivity for this specific compound.
| Evidence Dimension | Diastereoselectivity Ratio |
|---|---|
| Target Compound Data | (1S,2R) isomer |
| Comparator Or Baseline | (1S,2S) isomer |
| Quantified Difference | Selectivity ratio of 24:1 |
| Conditions | Enzymatic amination of 2-methylcyclohexanone using CV-TAm ω-transaminase |
Why This Matters
This 24:1 selectivity demonstrates that biocatalytic routes can favor the (1S,2R) configuration, making it a preferred target for enzymatic synthesis over its (1S,2S) counterpart.
- [1] Richter, N.; Simon, R. C.; Lechner, H.; Kroutil, W.; Ward, J. M.; Hailes, H. C. ω-Transaminases for the amination of functionalised cyclic ketones. Org. Biomol. Chem. 2015, 13 (33), 8843–8851. View Source
